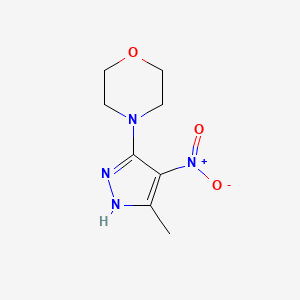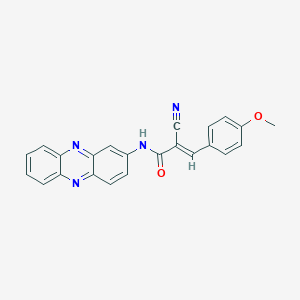![molecular formula C14H19N3O2S2 B2728204 N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252929-33-1](/img/structure/B2728204.png)
N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
The study of crystal structures involving similar sulfanyl acetamide compounds has provided insights into their molecular conformations. For example, investigations into related compounds reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, showcasing how the pyrimidine ring inclines relative to the benzene ring. This structural information is crucial for understanding the compound's intermolecular interactions and potential binding affinities in biological systems (Subasri et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of the thieno[3,2-d]pyrimidine scaffold have been explored for their potential as dual inhibitors of crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are important targets in cancer therapy. For instance, research has identified compounds within this class as potent dual inhibitors, suggesting their utility in developing anticancer agents (Gangjee et al., 2008).
Anticancer Activity
Further exploration into the anticancer activity of related compounds indicates significant potential. Synthesis and evaluation of certain derivatives have demonstrated their efficacy against various cancer cell lines, highlighting the scaffold's importance in designing new antitumor agents. For example, studies have shown that modifications to the basic structure can lead to compounds with potent cytotoxic effects against leukemia cell lines, emphasizing the role of structural variation in medicinal chemistry applications (Horishny et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Research on related compounds, such as BPTES analogs, underscores the significance of enzyme inhibition in therapeutic applications. By inhibiting key enzymes like glutaminase, these compounds offer a promising approach to treat diseases characterized by aberrant metabolic pathways, such as cancer. The synthesis and pharmacological evaluation of BPTES analogs reveal the potential for developing more potent inhibitors with improved drug-like properties, indicating a path forward for therapeutic intervention (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-butan-2-yl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-9(3)15-11(18)8-21-14-16-10-6-7-20-12(10)13(19)17(14)5-2/h6-7,9H,4-5,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHJWTRAGGPZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

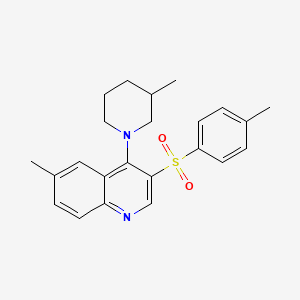
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)
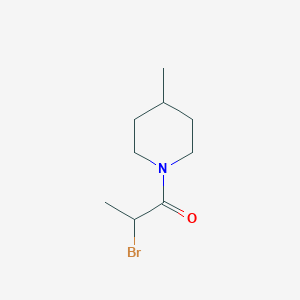
![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)


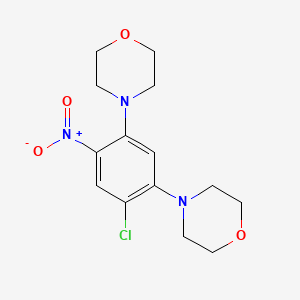
![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)
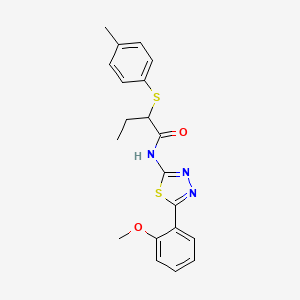

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
